1-[3-(1,3-benzodioxol-5-yl)propanoyl]-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves intricate organic synthesis techniques. For instance, 1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-Imidazol-1-yl)phenoxy]-piperidine analogs have been designed as potent and selective inhibitors of NO formation, indicating a methodological approach to synthesizing complex piperidine derivatives (Wei et al., 2007).
Molecular Structure Analysis
The molecular structure of piperidine derivatives is often elucidated using crystallography and spectroscopic techniques. For example, the crystal structure of N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine was determined, showcasing the planar and three-dimensional conformations common in these molecules (Yıldırım et al., 2006).
Chemical Reactions and Properties
The reactivity of piperidine derivatives can be influenced by their functional groups. The study by Ünver et al. (2009) on 5-Benzyl-4-[3-(1H-imidazol-1-yl)propyl]- 2H-1,2,4-triazol-3(4H)-ones, involving synthesis and spectroscopic characterization, suggests that these compounds can undergo various chemical reactions based on their substituted groups, impacting their chemical properties significantly.
Physical Properties Analysis
Physical properties like solubility, melting point, and stability are crucial for understanding a compound's behavior under different conditions. The synthesis and evaluation of novel 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one derivatives as potential antimicrobial agents by Patel et al. (2013) highlight the importance of structural variations on these physical characteristics.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards other compounds, are defined by the molecular structure. Compounds like 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, analyzed for their receptor binding affinities, illustrate how chemical properties can be tailored for specific biological interactions (Trabanco et al., 2007).
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-[4-[1-(2-methoxyethyl)imidazol-2-yl]piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4/c1-26-13-12-24-11-8-22-21(24)17-6-9-23(10-7-17)20(25)5-3-16-2-4-18-19(14-16)28-15-27-18/h2,4,8,11,14,17H,3,5-7,9-10,12-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNYPHVAZUGTHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CN=C1C2CCN(CC2)C(=O)CCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(1,3-benzodioxol-5-yl)propanoyl]-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine |
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